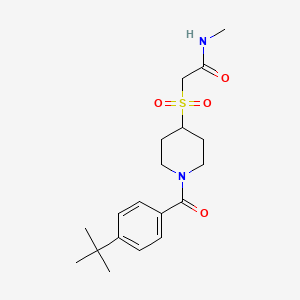

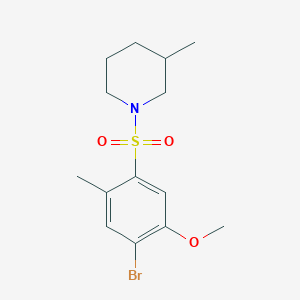

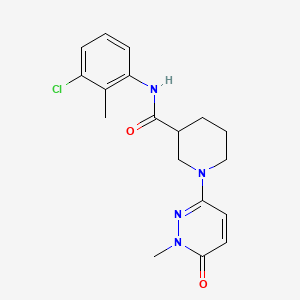

3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of the quinolinone scaffold and the sulfonyl functional group. Heterocyclic compounds such as isoquinolines and quinazolinones have been extensively studied for their potential pharmacological properties, including antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization and functional group transformations. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 . Similarly, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was performed by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, sulfonyl groups, and heteroatoms, which contribute to their chemical reactivity and interaction with biological targets. The structure is often confirmed using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry .

Chemical Reactions Analysis

The reactivity of the sulfonyl group in these compounds is significant as it can undergo various chemical reactions, including sulfonylation and amidation, as seen in the synthesis of related compounds . The presence of the fluorine atom and the methoxy group can also influence the chemical behavior of the molecule, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of sulfonyl and methoxy groups can affect the compound's hydrophilicity and lipophilicity, which in turn can influence its pharmacokinetic properties. The antimicrobial activity of sulfonamide derivatives has been demonstrated, with some compounds showing potent activity in the MIC range of 6.25–25.0 µg/mL . Molecular docking studies can predict the affinity and orientation of these compounds at the active enzyme site, providing insights into their potential mechanism of action .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis and application of similar compounds have been explored in carbohydrate chemistry, demonstrating the utility of sulfonyl groups for protecting hydroxyl groups in complex molecules. Such protective groups are cleaved under mild conditions, showcasing the compound's versatility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

- Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has revealed the synthesis of various substituted compounds, highlighting the structural diversity and potential biological activities of these molecules (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Biological and Pharmacological Screening

- The study of quinoline derivatives for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities demonstrates the broad spectrum of biological effects these compounds can exhibit. Such studies pave the way for the development of new therapeutics based on quinoline structures (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Advanced Materials and Chemical Applications

- The complexation of Zn2+ by fluorophore derivatives of quinolines, including those with sulfonyl groups, has been studied for potential applications in sensing and detection. Such research indicates the utility of these compounds in developing sensitive and selective probes for metal ions (Coleman, May, & Lincoln, 2010).

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJHBRQMIAETPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)